molecular formula C20H11ClF3N3O2S B2984760 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile CAS No. 477305-24-1

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile

Cat. No.: B2984760
CAS No.: 477305-24-1
M. Wt: 449.83
InChI Key: VFYOZGNPSINGRK-XYOKQWHBSA-N
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Description

This compound features a thiazole ring substituted at position 4 with a benzo[d][1,3]dioxol-5-yl group, an acrylonitrile moiety in the E-configuration, and an amino-linked 4-chloro-3-(trifluoromethyl)phenyl group. The trifluoromethyl and chloro substituents are electron-withdrawing, enhancing electrophilic reactivity and influencing binding interactions.

Properties

IUPAC Name

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[4-chloro-3-(trifluoromethyl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClF3N3O2S/c21-15-3-2-13(6-14(15)20(22,23)24)26-8-12(7-25)19-27-16(9-30-19)11-1-4-17-18(5-11)29-10-28-17/h1-6,8-9,26H,10H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYOZGNPSINGRK-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CNC4=CC(=C(C=C4)Cl)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC(=C(C=C4)Cl)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile is a complex organic molecule known for its potential biological activities. Its unique structure, which includes a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile functional group, suggests diverse pharmacological applications. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Structural Features

The compound's structural components are detailed in the following table:

Component Description
Thiazole RingA five-membered heterocyclic compound containing sulfur and nitrogen. Known for various biological activities.
Benzo[d][1,3]dioxoleA bicyclic structure that enhances the compound's lipophilicity and biological interactions.
AcrylonitrileA nitrile group that may contribute to the compound's reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of thiazole and acrylonitrile possess cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells .
  • A specific derivative demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cells, indicating its potential to induce apoptosis in cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Similar compounds have been tested against a spectrum of bacterial and fungal strains, showing promising results.
  • For example, derivatives containing thiazole rings have exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Activity

Inflammation-related pathways may also be influenced by this compound:

  • Studies on related thiazole derivatives have shown their ability to inhibit pro-inflammatory cytokines in cellular models .
  • The presence of the benzo[d][1,3]dioxole moiety is believed to enhance these anti-inflammatory effects due to its interaction with inflammatory mediators.

Case Studies

Several case studies highlight the compound's potential:

  • Study on Anticancer Activity :
    • A study evaluated a series of thiazole-based compounds for their anticancer effects in vivo using tumor-bearing mice models. Results indicated significant tumor growth suppression with the tested compounds .
  • Antimicrobial Testing :
    • A comparative analysis of related thiazole derivatives showed varying degrees of antibacterial activity against clinical isolates of E. coli, with some compounds achieving MIC values below 10 µg/mL.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related acrylonitrile derivatives with variations in substituents, which modulate electronic, steric, and biological properties. Key analogues include:

Compound Name / CAS / Source Molecular Formula Key Substituents Molecular Weight Notable Features
Target Compound C₁₉H₁₁ClF₃N₃O₂S - 4-(Benzo[d][1,3]dioxol-5-yl)thiazole
- 4-Chloro-3-(trifluoromethyl)phenylamino
~450 (estimated) Electron-withdrawing Cl/CF₃ enhances electrophilicity; benzo[d][1,3]dioxol aids π-stacking
(E)-3-(Benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile C₁₉H₁₁Cl₂N₃O₂S - 2,4-Dichlorophenylthiazole
- Benzo[d][1,3]dioxol-5-ylamino
416.3 Dichlorophenyl increases hydrophobicity; amino group may alter hydrogen-bonding capacity
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)acrylonitrile C₁₈H₁₂FN₃O₂S - 4-Phenylthiazole
- 2-Fluoro-5-nitroanilino
333.3 Nitro group enhances polarity; fluorine introduces steric and electronic effects
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile C₁₆H₉N₃O₄S - 4-Nitrophenyl
- Benzo[d][1,3]dioxol-5-yl
347.3 Nitro group increases oxidative potential; Z-isomer may affect planarity
(E)-2-(4-tert-Butylphenyl)-1-(4-chloro-3-methylpyrazol-5-yl)-2-cyanoethenyl ester C₂₄H₃₀ClN₃O₂ - tert-Butylphenyl
- Chloro-methylpyrazole
427.98 Bulky tert-butyl group reduces solubility; ester functionality alters metabolic stability

Key Structural and Electronic Differences

Aromatic Systems: Benzo[d][1,3]dioxol (target compound) vs. chromenyl () alters π-stacking efficiency due to differences in aromatic surface area and electron density.

Conformational Analysis :

  • X-ray data from related compounds (e.g., ) reveal that acrylonitrile derivatives adopt planar conformations except for sterically hindered substituents. For example, in , one fluorophenyl group is oriented perpendicular to the plane, disrupting conjugation .

Biological Implications: Neurogenesis-promoting activity is noted in diphenyl acrylonitrile derivatives (), but the target compound’s trifluoromethyl and chloro groups may confer distinct pharmacokinetic profiles (e.g., blood-brain barrier penetration) .

Q & A

Q. What are common synthetic routes for synthesizing (E)-configured acrylonitrile derivatives with thiazole and aryl amino substituents?

  • Methodological Answer : A typical route involves condensation of substituted benzaldehydes with thiazole precursors under reflux in ethanol with glacial acetic acid as a catalyst . For the target compound, a multi-step synthesis may include: (i) Formation of the thiazole core via cyclization of benzo[d][1,3]dioxol-5-yl thiourea derivatives. (ii) Introduction of the (4-chloro-3-(trifluoromethyl)phenyl)amino group via nucleophilic substitution or coupling reactions. (iii) Final acrylonitrile formation using Knoevenagel condensation under basic conditions (e.g., triethylamine in THF), followed by purification via silica-gel column chromatography .

Q. How can researchers confirm the (E)-configuration of the acrylonitrile moiety?

  • Methodological Answer : The (E)-configuration is validated using 1H^1H-NMR spectroscopy. The coupling constant (JJ) between the α- and β-protons of the acrylonitrile group typically exceeds 12 Hz for the (E)-isomer, as observed in structurally similar compounds . X-ray crystallography (as in ) can also unambiguously confirm stereochemistry .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • Elemental Analysis : To verify purity and molecular formula (e.g., %C, %H, %N matching calculated values within ±0.3%) .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons, thiazole/acrylonitrile peaks, and trifluoromethyl signals .
  • FT-IR : Absorption bands for nitrile (C≡N, ~2200–2260 cm1^{-1}) and aryl C-Cl (650–800 cm1^{-1}) .

Advanced Research Questions

Q. How can synthesis yields of this compound be optimized, given conflicting reports of low yields (e.g., 44%) in similar reactions?

  • Methodological Answer : Low yields (e.g., 44% in ) may arise from steric hindrance during condensation or side reactions. Optimization strategies include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to THF.
  • Catalysis : Using Lewis acids (e.g., ZnCl2_2) or microwave-assisted synthesis to improve efficiency.
  • Purification : Gradient elution in column chromatography (e.g., ethyl acetate/petroleum ether ratios) to separate isomers .

Q. How should researchers resolve contradictions in spectral data for structurally analogous compounds?

  • Methodological Answer : Discrepancies in NMR or FT-IR data (e.g., peak splitting or unexpected absorption bands) require:
  • Control Experiments : Synthesize reference standards (e.g., (Z)-isomer) to compare spectral profiles.
  • DFT Calculations : Predict theoretical NMR/IR spectra to validate experimental results.
  • Crystallographic Validation : Single-crystal X-ray diffraction to resolve ambiguities, as demonstrated for related acrylonitrile derivatives .

Q. What strategies are effective for improving the solubility and stability of this compound in biological assays?

  • Methodological Answer :
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at non-critical positions.
  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins.
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .

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